Tetracosa-2,4,6-trienoic acid
Description
Tetracosa-2,4,6-trienoic acid is a hypothetical or less-studied conjugated trienoic fatty acid with a 24-carbon chain and double bonds at positions 2, 4, and 5.
Properties
CAS No. |
92935-32-5 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
tetracosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h18-23H,2-17H2,1H3,(H,25,26) |
InChI Key |
GNSWRYNVMWMREV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-2,4,6-trienoic acid typically involves the preparation of fatty acid methyl esters followed by selective hydrogenation and isomerization processes. Common methods include:
Acid-Catalyzed Methods: Using hydrochloric acid/methanol (HCl/MeOH) or sulfuric acid/methanol (H2SO4/MeOH) to prepare methyl esters.
Base-Catalyzed Methods: Employing sodium methoxide/methanol (NaOCH3/MeOH) or tetramethylguanidine/methanol (TMG/MeOH) for efficient methyl ester preparation.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of boron reagents in Suzuki–Miyaura coupling reactions is also explored for the synthesis of complex fatty acids .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form epoxides or hydroxylated derivatives.
Reduction: Hydrogenation to reduce double bonds, forming saturated fatty acids.
Substitution: Halogenation or other substitution reactions at the double bond positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2) with palladium (Pd) catalyst.
Substitution Reagents: Halogens (Cl2, Br2) under controlled conditions.
Major Products
Epoxides: Formed through epoxidation reactions.
Hydroxylated Derivatives: Resulting from oxidation.
Saturated Fatty Acids: Produced via hydrogenation.
Scientific Research Applications
Tetracosa-2,4,6-trienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tetracosa-2,4,6-trienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene structure allows it to participate in redox reactions and modulate signaling pathways. For example, it can activate peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tetracosa-2,4,6-trienoic acid (theoretical) with shorter-chain trienoic acids discussed in the evidence, focusing on structural, synthetic, and biological aspects.
Structural and Chemical Properties
Trienoic acids vary in chain length and double-bond positions, which influence their physical and chemical behaviors:
- Chain Length and Solubility: Shorter-chain analogs (C7–C12) exhibit higher solubility in polar solvents compared to longer chains like this compound, which would likely be more lipophilic .
- Conjugation Effects: Conjugated double bonds enhance stability and reactivity, as seen in octa-2,4,6-trienoic acid’s use in synthesizing bioactive esters .
Thermal and Oxidative Stability
- Trienoic Acids in Plant Mutants: Studies on Arabidopsis mutants (e.g., vte2-1) reveal that trienoic fatty acids like α-linolenic acid (C18:3) generate oxidation products (e.g., malondialdehyde) that upregulate stress-response genes (e.g., GST1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
